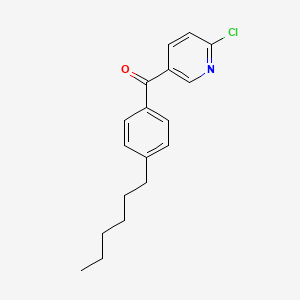

2-Chloro-5-(4-hexylbenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(4-hexylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-2-3-4-5-6-14-7-9-15(10-8-14)18(21)16-11-12-17(19)20-13-16/h7-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIMRMCHSNTKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248589 | |

| Record name | (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-45-4 | |

| Record name | (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(4-hexylbenzoyl)pyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-(4-hexylbenzoyl)pyridine, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, explore a robust synthetic route, analyze its spectroscopic signature, and discuss its potential applications in the development of novel therapeutics.

Chemical Structure and Nomenclature

The foundational step in understanding any molecule is to establish its precise chemical identity.

Chemical Structure:

The structure of this compound consists of a pyridine ring chlorinated at the 2-position. At the 5-position, it is substituted with a benzoyl group, which in turn is para-substituted with a hexyl chain.

IUPAC Name:

The formal IUPAC name for this compound is (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone . This name unambiguously describes the connectivity of the atoms within the molecule.

Rationale in Drug Design: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its inclusion in a molecule can significantly influence its physicochemical properties and biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. Furthermore, the aromatic nature of the ring allows for various substitution patterns, enabling the fine-tuning of a compound's electronic and steric properties to optimize potency and selectivity. Pyridine derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4]

The specific substitution pattern of this compound offers several strategic advantages in drug design. The chlorine atom at the 2-position can modulate the electronics of the pyridine ring and provide a potential metabolic "soft spot" or a site for further chemical modification. The 3-aroylpyridine motif is a known pharmacophore in various biologically active molecules. The 4-hexylphenyl group introduces a significant lipophilic character to the molecule, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.

Synthesis and Mechanistic Insights

Direct Friedel-Crafts acylation of 2-chloropyridine is generally inefficient due to the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro substituent. Therefore, a more strategic approach utilizing modern cross-coupling chemistry is proposed. A plausible and efficient synthetic route involves a Negishi cross-coupling reaction.[5][6][7]

Experimental Protocol: A Two-Step Synthesis

Step 1: Preparation of 4-hexylbenzoyl chloride

This initial step involves the conversion of 4-hexylbenzoic acid to the corresponding acyl chloride, a more reactive species for the subsequent coupling reaction.

-

Materials: 4-hexylbenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-hexylbenzoic acid in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-hexylbenzoyl chloride, which can be used in the next step without further purification.

-

Causality: The use of thionyl chloride is a standard and effective method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more susceptible to nucleophilic attack by the carboxylate.

Step 2: Negishi Cross-Coupling for the Synthesis of (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone

This key step involves the palladium-catalyzed cross-coupling of an organozinc reagent derived from 2-chloro-5-iodopyridine with the previously synthesized 4-hexylbenzoyl chloride.

-

Materials: 2-chloro-5-iodopyridine, zinc dust, a palladium catalyst (e.g., Pd(PPh₃)₄), 4-hexylbenzoyl chloride, and an anhydrous solvent (e.g., THF).

-

Procedure:

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

-

In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent by reacting 2-chloro-5-iodopyridine with activated zinc dust in anhydrous THF.

-

In a separate flask, dissolve the palladium catalyst in anhydrous THF.

-

To the catalyst solution, add the freshly prepared 4-hexylbenzoyl chloride.

-

Slowly add the organozinc reagent to the mixture of the acyl chloride and catalyst.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS until completion.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone.

-

Causality: The Negishi coupling is a powerful tool for forming carbon-carbon bonds.[5][6] The use of an organozinc reagent offers a good balance of reactivity and functional group tolerance. The palladium catalyst facilitates the cross-coupling through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Visualizing the Workflow

Caption: Synthetic workflow for (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. Below are the predicted key spectroscopic data based on the analysis of structurally similar compounds.[8][9][10]

| Spectroscopic Data | Predicted Values |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.60 (d, J = 2.4 Hz, 1H, Py-H2), 8.00 (dd, J = 8.4, 2.4 Hz, 1H, Py-H4), 7.80 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Py-H3), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 2.70 (t, J = 7.6 Hz, 2H, -CH₂-), 1.65 (m, 2H, -CH₂-), 1.35 (m, 6H, -(CH₂)₃-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 195.0 (C=O), 152.0 (Py-C6), 150.0 (Py-C2), 145.0 (Ar-C), 138.0 (Py-C4), 135.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Py-C5), 124.0 (Py-C3), 36.0 (-CH₂-), 31.5 (-CH₂-), 31.0 (-CH₂-), 29.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2925 (C-H, alkyl), ~1660 (C=O, ketone), ~1580 (C=C, aromatic), ~1100 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%): 301 (M⁺), 266, 191, 141 |

Potential Applications in Drug Discovery

The unique structural features of (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone make it an attractive candidate for investigation in several therapeutic areas.

-

Anti-inflammatory and Analgesic Agents: The 3-aroylpyridine scaffold is present in compounds with known anti-inflammatory and analgesic properties.[2][3] The hexylphenyl moiety could enhance the interaction with cyclooxygenase (COX) enzymes or other targets involved in the inflammatory cascade.

-

Anticancer Therapeutics: Many pyridine derivatives have been investigated as anticancer agents.[11] The lipophilic side chain could facilitate cell membrane penetration and targeting of intracellular proteins. The core structure could be a scaffold for developing kinase inhibitors or other targeted therapies.

-

Neurological Disorders: The pyridine ring is a common feature in centrally acting drugs. The overall lipophilicity of the molecule suggests potential for blood-brain barrier penetration, making it a candidate for exploring treatments for neurological disorders.

Future Directions and Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical identity to a plausible synthetic strategy and potential therapeutic applications. The proposed Negishi cross-coupling offers a reliable method for its synthesis, enabling further investigation of its biological properties. The unique combination of a chlorinated pyridine core and a lipophilic aroyl substituent makes this molecule a promising starting point for the design and development of novel drug candidates. Further studies should focus on the biological evaluation of this compound in relevant assays to validate its therapeutic potential.

References

-

MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

MDPI. (n.d.). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Retrieved from [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

MDPI. (n.d.). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Benzoylpyridine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 3-aroylaziridines with diphenylcyclopropenone. Synthesis and properties of novel 4-aroyl-4-oxazolines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]

-

ResearchGate. (n.d.). Antihyperlipidemic (benzoylphenyl)pyridine-3-carboxamide compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones.

-

PMC. (n.d.). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Retrieved from [Link]

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values [ppm] in 1 H and 13 C NMR spectra of 2,6 PDA determined. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]

-

PMC. (n.d.). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines - EP1301489B1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Benzoylpyridine-2-carboxylic acid [myskinrecipes.com]

- 3. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. preprints.org [preprints.org]

- 11. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies [mdpi.com]

A Technical Guide to the Synthesis of (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone

Introduction

The diaryl ketone motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing as a core component in a wide array of biologically active compounds and functional materials.[1] The subject of this guide, (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone, is a specific diaryl ketone featuring a halogenated pyridine ring and an alkyl-substituted phenyl ring. This unique combination of a potentially reactive chloro-pyridine moiety and a lipophilic hexylphenyl group makes it a valuable intermediate for further chemical elaboration, particularly in the synthesis of agrochemicals and pharmaceutical candidates.[2]

This document provides an in-depth technical examination of the primary synthetic strategies for constructing this target molecule. We will move beyond simple procedural outlines to dissect the mechanistic underpinnings and rationale behind three robust synthetic routes: the classic Friedel-Crafts acylation, a Grignard reagent-based approach, and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each section is designed to provide researchers and process chemists with the necessary insights to select and execute the optimal synthetic pathway based on laboratory capabilities, scale, and desired purity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals three primary bond disconnections at the central ketone carbonyl, leading to distinct sets of commercially available or readily synthesizable precursors.

Caption: Workflow for the Grignard reagent-based synthesis.

Route 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and powerful method for constructing C-C bonds, particularly for creating biaryl and aryl-ketone structures. T[1][3]his route offers significant advantages in terms of mild reaction conditions and exceptional functional group tolerance.

[4][5]#### Principle and Rationale

This reaction involves the palladium-catalyzed cross-coupling of an organoboron species (4-hexylphenylboronic acid) with an organic halide or acyl chloride (6-chloronicotinoyl chloride). T[1][6]he catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-acyl bond of 6-chloronicotinoyl chloride, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the hexylphenyl group is transferred from the boronic acid to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final ketone product and regenerating the Pd(0) catalyst.

[1]This method avoids the use of harsh Lewis acids or highly reactive organometallic reagents, making it compatible with a wider range of functional groups and often resulting in higher yields and cleaner reactions.

[4]#### Precursor Synthesis

-

4-Hexylphenylboronic acid: This is a commercially available reagent. If needed, it can be synthesized from 1-bromo-4-hexylbenzene by reaction with an alkyllithium reagent followed by quenching with a trialkyl borate.

-

6-Chloronicotinoyl chloride: Prepared as described in the Friedel-Crafts section.

[7][8]#### Workflow and Protocol for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling route.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends on various factors including available equipment, cost of reagents, scale of the reaction, and tolerance for specific reaction conditions.

| Parameter | Friedel-Crafts Acylation | Grignard Synthesis | Suzuki-Miyaura Coupling |

| Key Reagents | AlCl₃, Acyl Chloride | Mg, Aryl Bromide, Nitrile | Pd Catalyst, Boronic Acid, Base |

| Conditions | Harsh (Strong Lewis Acid) | Strict Anhydrous | Mild |

| Yields | Moderate to Good | Moderate to Good | Good to Excellent |

| Scalability | Good, but exotherm can be an issue | Good, but requires specialized equipment | Excellent |

| Functional Group Tolerance | Poor (sensitive to bases) | Poor (sensitive to protic groups) | Excellent |

| Safety Concerns | Corrosive AlCl₃, HCl gas | Pyrophoric Grignard reagent | Cost/Toxicity of Pd catalyst |

| Primary Advantage | Low-cost reagents | Avoids over-addition to ketone | High yield and selectivity |

| Primary Disadvantage | Stoichiometric waste, catalyst deactivation | Strict inert/anhydrous conditions | High cost of catalyst |

Purification and Characterization

Regardless of the chosen synthetic route, the crude (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone will likely require purification.

-

Purification: Silica gel column chromatography is the most common method for isolating the final product. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for further purification.

-

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, notably the characteristic aryl ketone carbonyl stretch (typically ~1660-1685 cm⁻¹).

-

Conclusion

The synthesis of (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone can be successfully achieved through several distinct and reliable chemical strategies. The traditional Friedel-Crafts acylation offers a cost-effective route, while the Grignard-based synthesis provides a classic organometallic approach to ketone formation. For syntheses demanding high yields, cleanliness, and compatibility with other functional groups, the modern Suzuki-Miyaura cross-coupling stands out as the superior method, albeit at a higher reagent cost. The selection of a specific route should be guided by a careful evaluation of the comparative advantages and disadvantages outlined in this guide, ensuring an efficient and successful synthesis campaign.

References

-

Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. [Link]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications - Organic Letters. [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. ACS Publications - Organic Letters. [Link]

-

Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids. ResearchGate. [Link]

-

Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

1-Bromo-4-hexylbenzene. PubChem - NIH. [Link]

-

35.05 Friedel-Crafts Acylation. YouTube. [Link]

-

Buy 1-Bromo-4-hexyl-benzene. Boron Molecular. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-5-(4-hexylbenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-(4-hexylbenzoyl)pyridine, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth insights into its synthesis, physicochemical properties, and prospective applications, grounded in established chemical principles and supported by relevant literature.

A Note on Identification: The CAS Number

A thorough search of publicly available chemical databases and supplier information indicates that a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to this compound at the time of this writing. Researchers should rely on the compound's IUPAC name, (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone , and its molecular structure for unambiguous identification.

Introduction: The Strategic Value of a Functionalized Benzoylpyridine

This compound belongs to the benzoylpyridine class of compounds, which are recognized as "privileged structures" in medicinal chemistry. The fusion of a pyridine ring with a benzoyl group creates a molecular scaffold that can interact with a wide range of biological targets. The specific substitutions on this core—a chlorine atom at the 2-position of the pyridine ring and a 4-hexyl group on the benzoyl moiety—impart distinct chemical properties that make it a valuable building block for targeted synthesis.

The 2-chloropyridine moiety is a versatile synthetic handle. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is crucial for the late-stage functionalization of complex molecules in drug discovery programs.[1][2] The 4-hexylbenzoyl group, on the other hand, introduces significant lipophilicity, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Physicochemical Properties

A comprehensive table of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| IUPAC Name | (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone | - |

| Molecular Formula | C₁₈H₂₀ClNO | Supplier Data |

| Molecular Weight | 301.81 g/mol | Supplier Data |

| Appearance | Predicted: Off-white to yellow solid | Inferred |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred |

| Boiling Point | Predicted: > 400 °C | Inferred |

| Melting Point | Predicted: 60-80 °C | Inferred |

Synthesis of this compound: A Mechanistic Approach

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4] In this case, 2-chloropyridine would be acylated with 4-hexylbenzoyl chloride.

However, the direct Friedel-Crafts acylation of pyridine can be challenging. The lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. To overcome this, the reaction often requires forcing conditions or alternative strategies.

A plausible synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: A Plausible Approach

The following protocol is a representative procedure for the synthesis of this compound, adapted from general Friedel-Crafts acylation methods.[3][4]

Materials:

-

2-Chloropyridine

-

4-Hexylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add 4-hexylbenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride via the dropping funnel.

-

Acylation: To the resulting mixture, add 2-chloropyridine (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive starting point for the development of novel therapeutic agents. The pyridine ring is a common motif in a vast number of FDA-approved drugs.[5]

As a Scaffold for Novel Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The pyridine nitrogen in the target molecule can act as a hydrogen bond acceptor. The 2-chloro position allows for the introduction of various substituents that can be tailored to target specific kinases. The lipophilic 4-hexylbenzoyl tail can anchor the molecule in the hydrophobic pocket of the ATP-binding site.

Development of Anticancer Agents

Derivatives of 2-chloropyridine have been investigated for their potential as anticancer agents. For instance, some 2-chloro-pyridine derivatives containing flavone moieties have shown activity as telomerase inhibitors.[6] The scaffold of this compound could be elaborated to explore new anticancer compounds.

Agrochemical Applications

The 2-chloropyridine core is a key component in several successful insecticides, including the neonicotinoids.[7][8] The lipophilic nature of the 4-hexylbenzoyl group could enhance the penetration of the compound through the waxy cuticle of insects, potentially leading to new classes of pesticides.

Conclusion

This compound is a strategically designed chemical intermediate with considerable potential for applications in drug discovery and materials science. While its CAS number is not currently available, its well-defined structure provides a solid foundation for its use in synthesis. The plausible and robust Friedel-Crafts acylation route to its synthesis, coupled with the versatile reactivity of the 2-chloropyridine moiety and the lipophilic character of the hexylbenzoyl group, makes it a valuable tool for chemists. Further exploration of the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents and agrochemicals.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Key Applications of 2-Chloropyridine N-oxide HCl in Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

2-Chloropyridine. Wikipedia. [Link]

-

Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. PubMed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

- Process for preparing 2-chloro-5-chloromethylpyridine.

-

Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 8. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 2-Chloro-5-(4-hexylbenzoyl)pyridine

Introduction and Scope

This technical document provides the core physicochemical properties of the chemical compound 2-Chloro-5-(4-hexylbenzoyl)pyridine. The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science.[1] Understanding the precise molecular formula and weight of its derivatives is a critical first step in any research, development, or quality control workflow. These foundational data points are essential for stoichiometric calculations in reaction planning, preparation of solutions with exact molarity, and interpretation of analytical data from techniques such as mass spectrometry.

This guide establishes the definitive molecular formula and molecular weight of the title compound, supported by authoritative chemical database references.

Core Compound Identity and Properties

The compound this compound is a derivative of pyridine, featuring a chloro substitution at the 2-position and a 4-hexylbenzoyl group at the 5-position. These substitutions define its chemical identity and resultant physical properties.

The key quantitative descriptors for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀ClNO | Mol-Instincts |

| Molecular Weight | 301.81 g/mol | Mol-Instincts |

| Exact Mass | 301.12334 g/mol | Mol-Instincts |

-

Molecular Formula (C₁₈H₂₀ClNO): This denotes the elemental composition of a single molecule, which contains 18 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom.

-

Molecular Weight (301.81 g/mol ): This value, also known as molar mass, is the mass of one mole (approximately 6.022 x 10²³ molecules) of the substance. It is calculated using the standard atomic weights of each constituent element.

-

Exact Mass (301.12334 g/mol ): This is the calculated mass of a molecule using the mass of the most abundant isotope of each element. It is the value that would be observed in high-resolution mass spectrometry.

Data Relationship Visualization

The relationship between the compound's name and its core chemical properties can be visualized as a direct hierarchy. The chemical structure, defined by its name, dictates the elemental composition (molecular formula), which in turn determines its mass (molecular weight).

Sources

Unlocking the Therapeutic Potential of Substituted Benzoylpyridines: A Technical Guide for Researchers

Introduction: The Benzoylpyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The substituted benzoylpyridine core, a unique diaryl ketone motif, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features, combining an electron-deficient pyridine ring with a more electron-rich benzene moiety, provide a versatile platform for designing molecules with diverse biological activities. This guide offers an in-depth exploration of promising research avenues for substituted benzoylpyridines, tailored for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas, cutting-edge synthetic strategies, and the critical structure-activity relationships that govern their efficacy, providing a comprehensive roadmap for future investigations.

I. Therapeutic Frontiers for Substituted Benzoylpyridines

The unique electronic and steric properties of the benzoylpyridine scaffold have led to its exploration in a multitude of therapeutic areas. This section will highlight the most promising of these, focusing on the underlying mechanisms and opportunities for novel drug design.

Kinase Inhibition: A Dominant Area of Investigation

Substituted benzoylpyridines have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

The p38α MAP kinase is a key regulator of inflammatory responses, and its inhibition is a validated strategy for treating conditions like rheumatoid arthritis.[1][2] Benzoylpyridines have been successfully developed as potent and orally active p38α inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

A crucial study on benzoylpyridines and benzophenones as p38α inhibitors revealed that oral activity is highly dependent on the substitution pattern.[1] For instance, the introduction of a 1,1-dimethylpropynylamine group on a related benzophenone scaffold led to a compound with an IC50 of 14 nM.[1] Similarly, a pyridinoyl substituted benzimidazole demonstrated an IC50 of 21 nM and significant in vivo efficacy.[1] These findings underscore the importance of exploring diverse substituents on both the benzoyl and pyridine rings to optimize potency and pharmacokinetic properties.

Future Research Directions:

-

Targeting Specific Isoforms: The p38 MAPK family has four isoforms (α, β, γ, and δ).[2] Future research should focus on developing benzoylpyridine derivatives with high selectivity for the p38α isoform to minimize off-target effects.

-

Allosteric Inhibition: Investigating the potential for benzoylpyridines to act as allosteric inhibitors could lead to novel mechanisms of action and improved selectivity.[3]

-

Combination Therapies: Exploring the synergistic effects of benzoylpyridine-based p38α inhibitors with other anti-inflammatory or anti-cancer agents could be a fruitful area of investigation.

Haspin and Cdc2-like kinase 4 (Clk4) are emerging as promising targets in oncology due to their roles in cell cycle regulation and pre-mRNA splicing, respectively.[4][5] N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors have shown exceptional inhibitory profiles against these kinases.[4]

SAR and Selectivity:

The substitution pattern on the benzoyl moiety has been shown to be a critical determinant of selectivity between Haspin and Clk4.[4] For example, a 2-acetyl benzoyl substituted compound displayed a six-fold selectivity for Clk4, while a 4-acetyl benzoyl analog was highly selective for Haspin.[4] Molecular docking studies have provided insights into how these substitutions can be modulated to achieve selectivity despite the high homology of the ATP-binding sites of these kinases.[4]

Future Research Directions:

-

Kinome-wide Selectivity Profiling: Comprehensive screening of promising benzoylpyridine-based inhibitors against a broad panel of kinases is essential to fully understand their selectivity profiles and potential off-target effects.

-

Development of Chemical Probes: Highly selective inhibitors for Haspin or Clk4 can serve as valuable chemical probes to further elucidate the biological functions of these understudied kinases.[4]

The cellular mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in the development and progression of a wide range of human cancers.[6][7] Several studies have identified substituted pyridine and benzamide derivatives as potent c-Met inhibitors.[6][7][8][9]

SAR and Scaffold Hopping:

Research in this area has explored various scaffolds incorporating pyridine and benzoyl-like moieties.[7][8] For instance, N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives have shown potent inhibitory activity against c-Met.[7] Machine learning approaches have been utilized to analyze large datasets of c-Met inhibitors, identifying common scaffolds and key structural features required for activity, such as the presence of multiple aromatic heterocycles and nitrogen/oxygen atoms.[9]

Future Research Directions:

-

Overcoming Drug Resistance: Investigating benzoylpyridine derivatives that can overcome known resistance mutations in the c-Met kinase domain is a critical area of research.

-

Targeting Downstream Signaling: Exploring the effects of these inhibitors on the downstream signaling pathways activated by c-Met can provide a more comprehensive understanding of their anti-cancer mechanisms.

Anticonvulsant Activity: Addressing Neurological Disorders

While the specific mechanisms of action for benzoylpyridine-based anticonvulsants are not yet fully elucidated, the general mechanisms of anticonvulsant drugs offer a framework for future investigation. These mechanisms often involve the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission.[10][11][12][13][14][15][16]

Future Research Directions:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of anticonvulsant benzoylpyridines is a primary research goal. This can be achieved through electrophysiological studies on neuronal ion channels and neurotransmitter receptors.

-

Broad-Spectrum Anticonvulsants: The development of benzoylpyridine derivatives with efficacy against a wide range of seizure types remains a significant objective.

-

Improved Safety Profile: A key challenge in anticonvulsant drug development is minimizing central nervous system side effects. Future research should focus on designing compounds with an improved therapeutic index.

Anti-inflammatory Properties: Beyond Kinase Inhibition

Substituted benzoylpyridines have also demonstrated anti-inflammatory effects through mechanisms that may be independent of kinase inhibition. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators.

Mechanistic Insights:

The anti-inflammatory action of some compounds with benzoyl moieties involves the suppression of the NF-κB and MAPK signaling pathways.[17] This leads to a reduction in the production of inflammatory mediators such as IL-1β, IL-6, TNF-α, PGE2, and nitric oxide (NO).[17][18] Other studies have pointed to the inhibition of leucocyte emigration and membrane stabilization as contributing to their anti-inflammatory effects.[19]

Future Research Directions:

-

Dual-Target Inhibitors: Designing benzoylpyridine derivatives that can simultaneously inhibit key inflammatory enzymes (e.g., COX, 5-LOX) and modulate inflammatory signaling pathways could lead to more effective anti-inflammatory agents.

-

Topical Formulations: For inflammatory skin conditions, the development of topical formulations of benzoylpyridine-based anti-inflammatory agents could offer targeted therapy with reduced systemic side effects.

-

Gastrointestinal Safety: A common side effect of many anti-inflammatory drugs is gastrointestinal toxicity. Future research should prioritize the development of benzoylpyridines with an improved gastrointestinal safety profile.[20]

II. Synthetic Strategies for Substituted Benzoylpyridines

The efficient and versatile synthesis of substituted benzoylpyridines is crucial for exploring their therapeutic potential. Several synthetic methodologies have been developed, each with its own advantages and limitations.

Friedel-Crafts Acylation and Related Reactions

A traditional and widely used method for the synthesis of benzoylpyridines is the Friedel-Crafts acylation of a benzene derivative with a pyridinecarbonyl chloride.[21]

Experimental Protocol: Synthesis of 3-Benzoylpyridine [21]

-

Preparation of Nicotinoyl Chloride: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 123 g (1 mole) of nicotinic acid. Slowly add 500 ml (6.9 moles) of thionyl chloride over 15-20 minutes. Heat the mixture on a steam bath for 1 hour. Remove the excess thionyl chloride by distillation under reduced pressure. Add 200 ml of anhydrous benzene and distill under reduced pressure to remove residual thionyl chloride.

-

Friedel-Crafts Acylation: To the flask containing the nicotinoyl chloride, add 500 ml of anhydrous benzene. Cool the flask in an ice-salt bath. With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.

-

Reaction and Work-up: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture under reflux for 6 hours. Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid. Separate and discard the organic layer. Extract the aqueous layer with ether and discard the ether extracts. Basify the aqueous solution with 50% aqueous sodium hydroxide until the aluminum hydroxide redissolves. Extract the product with chloroform.

-

Purification: Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure to obtain 3-benzoylpyridine.

Reaction of Cyanopyridines with Benzene Derivatives

This method involves the reaction of a cyanopyridine with a hydroxy or alkoxy-substituted benzene in the presence of a Lewis acid catalyst.[22]

Experimental Protocol: General Procedure [22]

-

Under anhydrous conditions, react equimolar amounts of the cyanopyridine and the benzene derivative in an inert solvent.

-

Add a Lewis acid catalyst (e.g., aluminum chloride).

-

Saturate the reaction mixture with dry hydrogen chloride gas.

-

Maintain the reaction temperature between 30°C and 210°C for 1 to 12 hours.

-

Hydrolyze the reaction mixture to obtain the benzoylpyridine product.

Modular Synthesis via Reductive Arylation

A modern and efficient approach involves a telescoped flow strategy that combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step.[23][24][25][26]

Workflow Diagram:

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for benzoylpyridine inhibitors.

Experimental Workflow: Drug Discovery and Development

Caption: A generalized workflow for the discovery and development of substituted benzoylpyridine-based therapeutic agents.

IV. Conclusion and Future Outlook

The substituted benzoylpyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The demonstrated activity in kinase inhibition, anticonvulsant applications, and anti-inflammatory roles highlights the broad potential of this chemical class. Future research should focus on a multidisciplinary approach, combining innovative synthetic methodologies with in-depth biological evaluation and computational modeling. By leveraging the insights from structure-activity relationships and mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of substituted benzoylpyridines, paving the way for the development of next-generation medicines for a range of debilitating diseases.

V. References

-

Aboelfotouh, et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie. [Link]

-

Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. [Link]

-

Gemo, et al. (2024). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 26(14), 2847–2851. [Link]

-

Pollak, P. I. (1975). U.S. Patent No. 3,891,661. Washington, DC: U.S. Patent and Trademark Office.

-

Aboelfotouh, et al. (2024). Some examples of reported haspin and Clk1/Clk4 inhibitors. [Image]. In N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. ResearchGate. [Link]

-

Gemo, et al. (2024). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters. [Link]

-

Aboelfotouh, et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. ResearchGate. [Link]

-

Gemo, et al. (2023). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. figshare. [Link]

-

Gemo, et al. (2024). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 26(14), 2847-2851. [Link]

-

Wang, et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. [Link]

-

El-Gamal, M. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219142. [Link]

-

Wang, W., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. [Link]

-

F. J. Villani, M. S. King, and D. Papa. (1952). 3-benzoylpyridine. Organic Syntheses, 32, 11. [Link]

-

Macdonald, R. L., & McLean, M. J. (1986). Anticonvulsant drugs: mechanisms of action. Advances in neurology, 44, 713–736. [Link]

-

Anticonvulsant. (2024, January 10). In Wikipedia. [Link]

-

Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. European journal of pediatrics, 146(1), 2–7. [Link]

-

DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35–S40. [Link]

-

Zhou, C., et al. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. Evidence-based complementary and alternative medicine : eCAM, 2022, 6890535. [Link]

-

Chapman, A. G. (1996). Mechanisms of action of antiepileptic drugs. Seizure, 5(2), 85-90. [Link]

-

Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]

-

Li, J., et al. (2015). Synthesis method of 2-benzoylpyridine. CN104326973A.

-

Mizushima, Y., et al. (1975). The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043). Arzneimittel-Forschung, 25(11), 1775-1779. [Link]

-

Li, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 23, 303-314. [Link]

-

Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. European journal of pediatrics, 146(1), 8–14. [Link]

-

C. A. Azu, et al. (2018). Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. ACS chemical biology, 13(1), 139–149. [Link]

-

Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug development research, 86(6), e70146. [Link]

-

Bertini, R., et al. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European journal of medicinal chemistry, 149, 121–129. [Link]

Sources

- 1. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 Inhibitors [rndsystems.com]

- 3. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 16. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 23. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. figshare.com [figshare.com]

- 26. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Novel Pyridine Ketone Derivatives

Executive Summary: The pyridine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged structure." This guide delves into the specific class of pyridine ketone derivatives, exploring their historical emergence, pivotal synthetic methodologies, and their evolution into potent therapeutic agents. We will examine the causality behind key experimental choices, from classical named reactions to modern multi-component strategies, and highlight their application as enzyme inhibitors, anticancer agents, and antimicrobials. Through detailed protocols, data-driven tables, and mechanistic diagrams, this document offers researchers and drug development professionals a comprehensive resource on this vital class of bioactive molecules.

The Pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The journey of pyridine began in 1849 when it was discovered by Scottish chemist Thomas Anderson.[3] Structurally analogous to benzene with one CH group replaced by a nitrogen atom, pyridine possesses a unique combination of aromaticity and basicity.[4] This nitrogen heteroatom is sp2 hybridized and has a lone pair of electrons in an orbital orthogonal to the aromatic π-system, making it available to act as a hydrogen bond acceptor and a base without disrupting aromaticity.[3][4][5]

This structural feature is central to its success in drug design. The pyridine nucleus can serve as a bioisostere for phenyl groups, amides, and other heterocycles, allowing chemists to fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[6][7] Its prevalence in essential natural compounds like nicotinamide (a form of Vitamin B3) and its role as a core fragment in a multitude of FDA-approved drugs underscore its profound importance in biological systems.[1][2][8]

The Rise of Pyridine Ketones: Pyridinones and Acyl Pyridines

The incorporation of a ketone functional group into the pyridine scaffold gave rise to two major subclasses with immense pharmacological potential:

-

Pyridinones (or Pyridones): These are cyclic structures where a carbonyl group is part of the pyridine ring itself, creating 2-pyridone and 4-pyridone isomers.[6][7] They exist in tautomeric equilibrium with their hydroxypyridine forms but predominantly exist as the pyridone.[6] This structure is a powerful pharmacophore because it can simultaneously act as a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the C=O), enabling strong and specific interactions with biological targets like enzyme active sites.[6][7]

-

Acyl Pyridines (Pyridinyl Ketones): In this class, the ketone is a substituent attached to a carbon atom of the pyridine ring. These compounds serve as crucial intermediates in many synthetic pathways, such as the Kröhnke pyridine synthesis, and are also found as core structures in various bioactive molecules.[3][9]

The development of these derivatives was driven by the need for structurally diverse and functionally versatile molecules capable of targeting a wide array of biological pathways with high specificity and potency.

Foundational Synthetic Methodologies

The construction of the pyridine ketone core relies on a rich history of organic synthesis, from venerable named reactions to modern, efficiency-focused strategies. The choice of a particular synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale.

Classical Named Reactions

Several classical methods form the bedrock of pyridine synthesis. These reactions are not merely historical footnotes; they are robust, well-understood, and still widely employed.

Experimental Protocol: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[3][4] The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

-

Step 1: Reagent Assembly: In a round-bottom flask, combine one equivalent of an aldehyde (e.g., benzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate).

-

Step 2: Condensation: The reaction is typically refluxed in a protic solvent like ethanol. The use of a protic solvent facilitates the multiple condensation and cyclization steps. Ammonium acetate serves as a convenient, solid source of ammonia.

-

Step 3: Oxidation: Following the formation of the dihydropyridine intermediate, an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply exposure to air) is introduced to aromatize the ring, yielding the final substituted pyridine product.

-

Causality: This one-pot reaction is highly efficient for creating symmetrically substituted pyridines. The choice of β-ketoester and aldehyde directly dictates the substitution pattern at the 2, 4, and 6 positions of the final product.

Experimental Protocol: The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines under mild conditions.[9] It utilizes the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[9]

-

Step 1: Synthesis of the Kröhnke Salt: React a ketone bearing an α-methyl group (e.g., acetophenone) with iodine and pyridine to form the corresponding α-pyridinium methyl ketone salt. This salt is a stable, crystalline solid that acts as a key intermediate.

-

Step 2: Michael Addition: The salt is treated with an α,β-unsaturated carbonyl compound (a chalcone derivative, for example) in a solvent like acetic acid. The enolate of the ketone salt acts as a Michael donor.

-

Step 3: Cyclization and Aromatization: Ammonium acetate is added as the nitrogen source. This facilitates a cascade of reactions: ring closure via condensation with the two carbonyl groups, followed by dehydration and elimination of a pyridinium molecule to yield the highly substituted pyridine product.[9]

-

Causality: The key to this reaction is the pyridinium group on the ketone. It serves as an excellent leaving group in the final aromatization step and activates the α-protons, facilitating the initial Michael addition. This method offers a convergent and highly modular approach to complex pyridines.[9]

Modern Synthetic Strategies

While classic methods are robust, modern drug discovery demands greater efficiency and diversity. Multi-component reactions (MCRs) and the use of novel starting materials like chalcones have become central to the field.

The diagram below illustrates a generalized workflow for the discovery and development of novel pyridine ketone derivatives, from initial synthesis to biological evaluation.

Caption: Inhibition of GSK-3β and CK-1δ by 6-amino pyridine derivatives prevents tau hyperphosphorylation.

Future Outlook

The field of pyridine ketone derivatives continues to evolve rapidly. Future research will likely focus on several key areas:

-

Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets could lead to drugs with increased potency and duration of action.

-

Targeted Drug Delivery: Conjugating pyridine ketone warheads to antibodies or other targeting moieties could improve their therapeutic index by delivering them specifically to diseased cells.

-

Green Synthesis: The development of more environmentally friendly synthetic routes, utilizing catalytic methods and reducing solvent waste, remains a high priority. [10]* Polypharmacology: Embracing the design of single molecules that can modulate multiple targets, as seen in the dual GSK-3β/CK-1δ inhibitors, will be crucial for treating complex diseases like cancer and neurodegeneration.

The versatility of the pyridine ketone scaffold, combined with an ever-expanding toolkit of synthetic and computational methods, ensures that it will remain a highly productive and exciting area of drug discovery for the foreseeable future.

References

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Vertex AI Search.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Pyridine Synthesis: Cliff Notes. Baran Lab.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.

- Pyridones in drug discovery: Recent advances.

- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC)

- Newer biologically active pyridines: A potential review.

- A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS.

- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity rel

- Role of pyridines as enzyme inhibitors in medicinal chemistry.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Discovery of pyridine-2-ones as Novel Class of Multidrug Resistance (MDR)

- Kröhnke pyridine synthesis. Wikipedia.

- A Brief View on Pyridine Compounds. Open Access Journals.

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed Central (PMC)

- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the tre

- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. bcrcp.ac.in [bcrcp.ac.in]

2-Chloro-5-(4-hexylbenzoyl)pyridine safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-(4-hexylbenzoyl)pyridine

Foreword: A Note on Structural Analogs and Inferred Safety Data

The core of this guide's recommendations is derived from the safety profiles of similar chlorinated pyridine derivatives, such as 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-(trichloromethyl)pyridine.[1][2][3][4] This approach allows for a scientifically grounded inference of potential hazards and necessary precautions. It is imperative that users of this guide understand that while the information herein is based on expert analysis of related molecules, it should be used to supplement, not replace, a rigorous, site-specific risk assessment conducted by qualified safety professionals. The final responsibility for safety rests with the individual researcher and their institution.

Section 1: Compound Profile: Structure, Properties, and Research Context

Chemical Identity

Before handling any chemical, a clear understanding of its fundamental properties is essential.

| Property | Value | Source |

| IUPAC Name | (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone | |

| Molecular Formula | C₁₈H₂₀ClNO | [5] |

| Molecular Weight | 301.82 g/mol | |

| CAS Number | Not explicitly available in search results | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Structural Features and Reactivity

This compound is a multi-functional molecule. Its key structural components are:

-

A 2-chloropyridine ring: This is an electron-deficient aromatic system. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making this compound a valuable synthetic intermediate.[6]

-

A benzoyl group: This ketone linkage provides a point for further chemical modification.

-

A 4-hexylphenyl group: The long alkyl chain imparts lipophilicity to the molecule, which can influence its solubility and biological interactions.

This combination of functional groups makes the compound a versatile building block for the synthesis of more complex molecular architectures.

Relevance in Drug Discovery and Materials Science

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders.[7][8][9] Their ability to engage in hydrogen bonding and their tunable electronic properties make them privileged structures in drug design.[7] Intermediates like this compound are critical for the synthesis of these complex pharmaceuticals and are also explored in materials science for creating novel organic electronic materials.[6]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are inferred from safety data on close structural analogs.

Summary of Inferred Hazards

| Hazard Class | Inferred Risk | Basis from Analogs |

| Acute Toxicity (Oral) | Harmful if swallowed. | Analogs are classified as Harmful if Swallowed (H302).[1][2][10][11] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | Analogs are classified as Harmful if Inhaled (H332).[1][12] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns with prolonged contact. | Analogs are classified as causing skin irritation (H315) or severe skin burns (H314).[1][2][4][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Risk of serious eye damage. | Analogs are classified as causing serious eye irritation (H319) or severe eye damage (H314).[1][2][4][13][14] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Analogs are noted to cause respiratory irritation (H335).[1][14] |

GHS Hazard Statements (Inferred)

Based on the analysis of related compounds, the following GHS hazard statements are likely applicable:

The "Why" Behind the Hazards - A Mechanistic Perspective

The inferred hazards are chemically logical. Halogenated aromatic compounds can be reactive and irritating. Skin and eye irritation likely stem from the compound's ability to react with biological macromolecules.[4] If inhaled as a dust or aerosol, the fine particles can cause mechanical and chemical irritation to the respiratory tract.[4][15]

Section 3: Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)

A stringent, multi-layered approach to safety is mandatory when handling this compound.

The Hierarchy of Controls

The most effective safety measures involve engineering controls to minimize exposure, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][16]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[1][16]

Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect from direct contact.[17]

-

Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[1][17] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[3]

-

Skin Protection:

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection will not be necessary. However, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available and used in the event of a large spill or a failure of engineering controls.[2][12] All respirator use must be in accordance with a formal institutional respiratory protection program.

PPE Selection and Use Workflow

Caption: PPE selection workflow based on the task.

Section 4: Standard Operating Procedures for Safe Handling and Storage

General Handling

-

Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust.[1]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1][12] Wash hands thoroughly with soap and water after handling.[1][2][3]

-

Weighing: Weigh the solid in a fume hood. Use a spatula to handle the material and avoid creating dust clouds.

-

Solution Preparation: When dissolving, add the solid slowly to the solvent. If heating is required, do so under reflux in the fume hood.

Storage Requirements

-

Container: Keep containers tightly sealed when not in use.[1][3][13][18] Ensure containers are clearly labeled.[1]

-

Location: Store in a cool, dry, and well-ventilated area.[1][2][3][18] The storage area should be secure and accessible only to authorized personnel.[1][3]

-

Environment: Protect from environmental extremes and direct sunlight.[1][18]

Incompatible Materials

Store away from strong oxidizing agents, strong acids, and strong bases.[4][13] Contact with these materials could lead to vigorous, exothermic reactions.

Section 5: Emergency Procedures: Preparedness and Response

Spill Management

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wear appropriate PPE (gloves, goggles, lab coat).

-

Use dry, non-combustible absorbent material (like vermiculite or sand) to cover the spill.

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][4]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and call your institution's emergency response team.[1]

-

Prevent entry into the area.

-

Provide the emergency response team with the identity of the spilled substance.

-

First Aid Measures

Immediate action is critical in case of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][3] Seek immediate medical attention.[1][3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water.[1][3] Seek medical attention if irritation develops or persists.[1]

-

Inhalation: Remove the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3][13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

-

Hazards: The compound is likely combustible.[4] Combustion may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4][12][13]

-